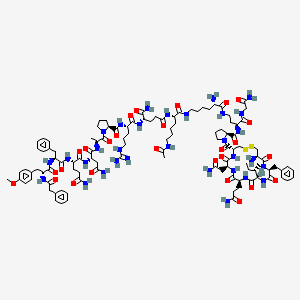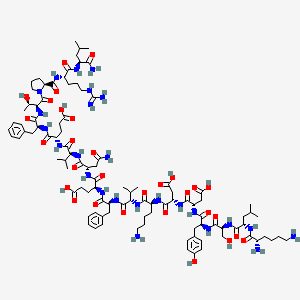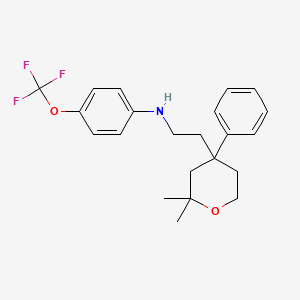
Icmt-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Icmt-IN-10 is a compound known for its inhibitory effects on isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins, particularly those containing the CaaX motif. This modification is crucial for the proper localization and function of proteins such as RAS, which play significant roles in cell signaling and cancer progression .
Vorbereitungsmethoden
The synthesis of Icmt-IN-10 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the use of methylated tetrahydropyranyl derivatives. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Icmt-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Icmt-IN-10 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the post-translational modification of proteins and the role of ICMT in these processes.
Biology: Researchers use this compound to investigate the biological functions of ICMT and its substrates, particularly in the context of cell signaling and cancer.
Medicine: The compound has shown potential as a therapeutic agent in cancer treatment, particularly in targeting RAS-driven cancers.
Industry: This compound is used in the development of new drugs and therapeutic strategies targeting ICMT and related pathways
Wirkmechanismus
Icmt-IN-10 exerts its effects by inhibiting the activity of isoprenylcysteine carboxylmethyltransferase. This inhibition disrupts the post-translational modification of proteins containing the CaaX motif, such as RAS. By preventing the proper localization and function of these proteins, this compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation and survival. The molecular targets and pathways involved include the RAS-RAF-MEK-ERK signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Icmt-IN-10 is unique compared to other ICMT inhibitors due to its specific chemical structure and potency. Similar compounds include:
Cysmethynil: Another ICMT inhibitor known for its effects on RAS localization and function.
Indole-based inhibitors: These compounds have been developed through high-throughput screening and optimization processes to enhance their efficacy and solubility.
This compound stands out due to its improved solubility and potency, making it a more viable candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C22H26F3NO2 |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C22H26F3NO2/c1-20(2)16-21(13-15-27-20,17-6-4-3-5-7-17)12-14-26-18-8-10-19(11-9-18)28-22(23,24)25/h3-11,26H,12-16H2,1-2H3 |
InChI-Schlüssel |
PTOCAJDOXSOQLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCO1)(CCNC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


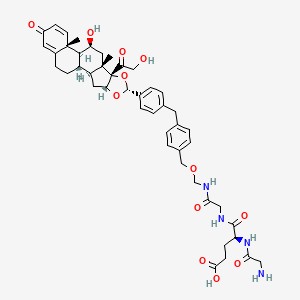
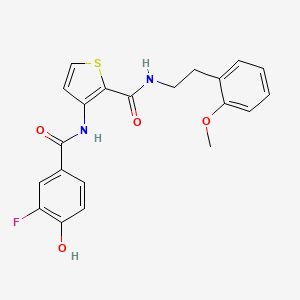
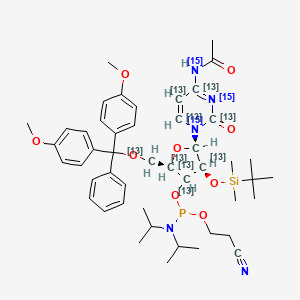
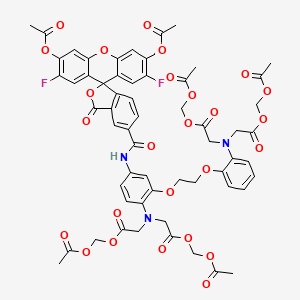
![3-amino-6-chloro-N-[[5-[2-[2-(dimethylphosphorylmethoxy)ethylamino]-2-oxoethoxy]-1,3-diethylbenzimidazol-1-ium-2-yl]methyl]pyrazine-2-carboxamide;dihydrogen phosphate](/img/structure/B12386402.png)

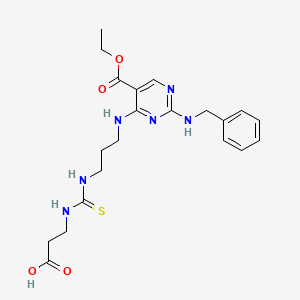
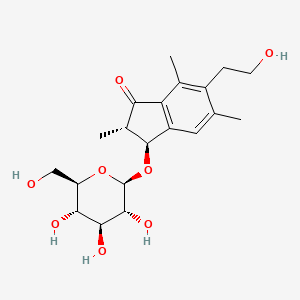

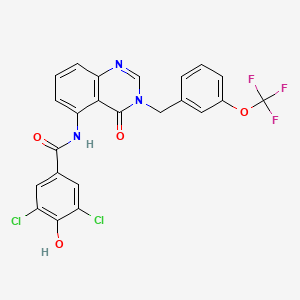
![(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol](/img/structure/B12386434.png)
![1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid](/img/structure/B12386444.png)
